molecular formula C22H17ClN2O3 B2896862 N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338751-40-9

N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No. B2896862
CAS RN: 338751-40-9
M. Wt: 392.84
InChI Key: FJLPAQJLSITQDZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of coumarin, which is a natural compound found in various plants and has been known for its medicinal properties.

Scientific Research Applications

Diversity-Oriented Synthesis

A study highlights a novel one-pot three-step method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, which include a 2-pyrone scaffold present in many biologically active compounds. This methodology facilitates the rapid generation of a compound library, indicating the versatility of chromeno[2,3-b]pyridine derivatives in creating diverse biologically active compounds (Vodolazhenko et al., 2012).

Antimicrobial Applications

Another research avenue explores the synthesis of Chromeno[4,3‐b]pyrazolo[4,3‐e]pyridines derivatives, which were evaluated for their antimicrobial properties. This underscores the potential of chromeno[2,3-b]pyridine derivatives in the development of new antimicrobial agents (El-Essawy & El-Etrawy, 2014).

Catalyst-Free Synthesis for Pharmaceutical Interest

Research on catalyst-free, one-pot synthesis of diverse functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones reveals an eco-friendly and efficient method to produce compounds of pharmaceutical interest. This study showcases the applicability of chromeno[2,3-b]pyridine derivatives in pharmaceutical chemistry (Brahmachari & Nayek, 2017).

Green Synthetic Approach

A green synthetic method has been developed for new chromeno[4,3-b]quinoline and chromeno[4,3-b]pyridine derivatives, highlighting the environmental benefits and efficiency of using chromeno[2,3-b]pyridine scaffolds in organic synthesis. This approach emphasizes the sustainability aspect of chemical synthesis (Olyaei et al., 2019).

Molecular Docking Studies

Molecular docking studies on chromeno[4,3-b]pyridin-5-one derivatives for breast cancer demonstrate the therapeutic potential of these compounds. By designing and synthesizing derivatives with targeted biological activities, researchers can explore new avenues in cancer treatment (Abd El Ghani et al., 2022).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-12-3-8-19-17(9-12)20(26)18-10-16(13(2)25-22(18)28-19)21(27)24-11-14-4-6-15(23)7-5-14/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLPAQJLSITQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)NCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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